

Meisoindigo: A Technical Guide to its Discovery, Development, and Therapeutic Mechanisms

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Compound of Interest

Compound Name: Meisoindigo

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Abstract

Meisoindigo, a synthetic derivative of the natural product indirubin, has emerged as a significant therapeutic agent, particularly in the treatment of chronic myeloid leukemia (CML). Originally developed in China as an optimized alternative to its parent compound found in traditional medicine, **meisoindigo** has demonstrated a multifaceted mechanism of action that extends beyond its initial application. This technical guide provides an in-depth overview of the discovery, historical development, and molecular mechanisms of **meisoindigo**. It includes a comprehensive summary of its efficacy in various cancer cell lines, detailed experimental protocols for key assays, and a visual representation of its impact on critical signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Discovery and Historical Development

The journey of **meisoindigo**'s discovery is rooted in traditional Chinese medicine. Its parent compound, indirubin, is an active ingredient of 'Danggui Longhui wan', a traditional remedy used for treating chronic diseases, including leukemia.^[1] While indirubin showed therapeutic effects, it suffered from poor solubility and notable side effects. This prompted Chinese scientists to synthesize a series of indirubin derivatives in an effort to enhance efficacy and reduce toxicity.

Meisoindigo (N-methylisoindigo) was one such derivative, synthesized by chemists at the Institute of Materia Medica, Chinese Academy of Medical Sciences.[2] It exhibited higher anti-tumor activity in animal models compared to indirubin.[2] Subsequently, **meisoindigo** has been used in China for the clinical treatment of chronic myeloid leukemia (CML) since the 1980s and officially approved in 1992.[3][4] Its development represents a successful example of modernizing traditional medicine through chemical modification to create a more effective and safer therapeutic agent.

Chemical Synthesis

The synthesis of **meisoindigo** is typically achieved through an acid-catalyzed condensation reaction of 1-methyloxindole and isatin.[5]

General Synthetic Scheme:

A mixture of 1-methyloxindole and isatin is refluxed in a solution of acetic acid and hydrochloric acid to yield **meisoindigo**.

A detailed, step-by-step laboratory protocol is provided in the Experimental Protocols section.

Efficacy and Pharmacokinetics

Meisoindigo has demonstrated significant anti-proliferative activity across a range of cancer cell lines. The following tables summarize key quantitative data regarding its efficacy and pharmacokinetic properties.

Table 1: In Vitro Efficacy of Meisoindigo (IC50 Values)

Cell Line	Cancer Type	IC50 (μM)	Citation
K562	Chronic Myeloid Leukemia	~5-10	[6]
HL-60	Acute Promyelocytic Leukemia	~5-10	[7]
NB4	Acute Promyelocytic Leukemia	~5-10	[7]
U937	Histiocytic Lymphoma	~5-10	[7]
U87	Glioblastoma	20	[8]
BxPC3	Pancreatic Ductal Adenocarcinoma	>20	[3]
Panc1	Pancreatic Ductal Adenocarcinoma	~15	[3]
Miapaca2	Pancreatic Ductal Adenocarcinoma	~10	[3]
Jopaca-1	Pancreatic Ductal Adenocarcinoma	~10	[3]

Table 2: Clinical Trial Results of Meisoindigo in Chronic Myeloid Leukemia (Phase III)

Patient Population	N	Dosage	Overall Response Rate	Complete Remission (CR) Rate	Partial Remission (PR) Rate	Citation
Newly Diagnosed	134	75-150 mg/day	83.6%	45.0%	39.3%	[9]
Previously Treated	-	75-150 mg/day	77.3%	35.9%	41.4%	[9]
Total	402	75-150 mg/day	90.1%	-	-	[10]

Note: More detailed survival data such as Progression-Free Survival (PFS) and Overall Survival (OS) from these trials are not readily available in the reviewed literature.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that after oral administration, the plasma concentrations of **meisoindigo** were significantly lower than the in vitro IC50 values. This suggests that the established clinical efficacy of **meisoindigo** may be attributed to the presence of active metabolites in vivo.[\[11\]](#)

Mechanism of Action

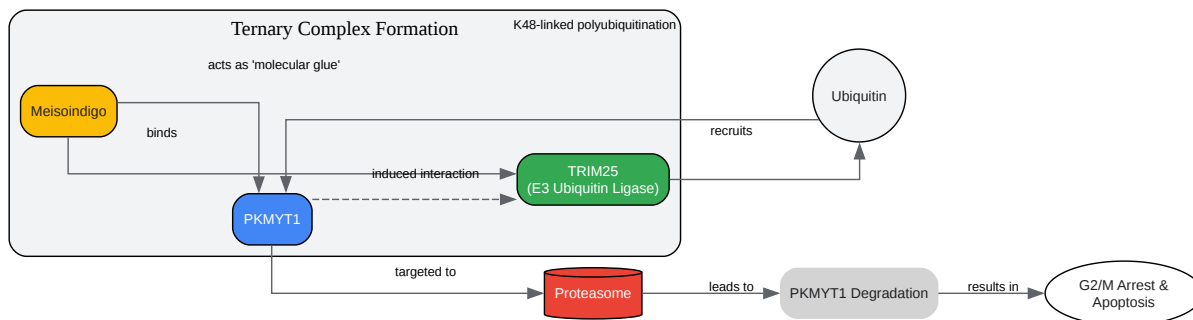
Meisoindigo exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the targeted degradation of key cellular proteins.

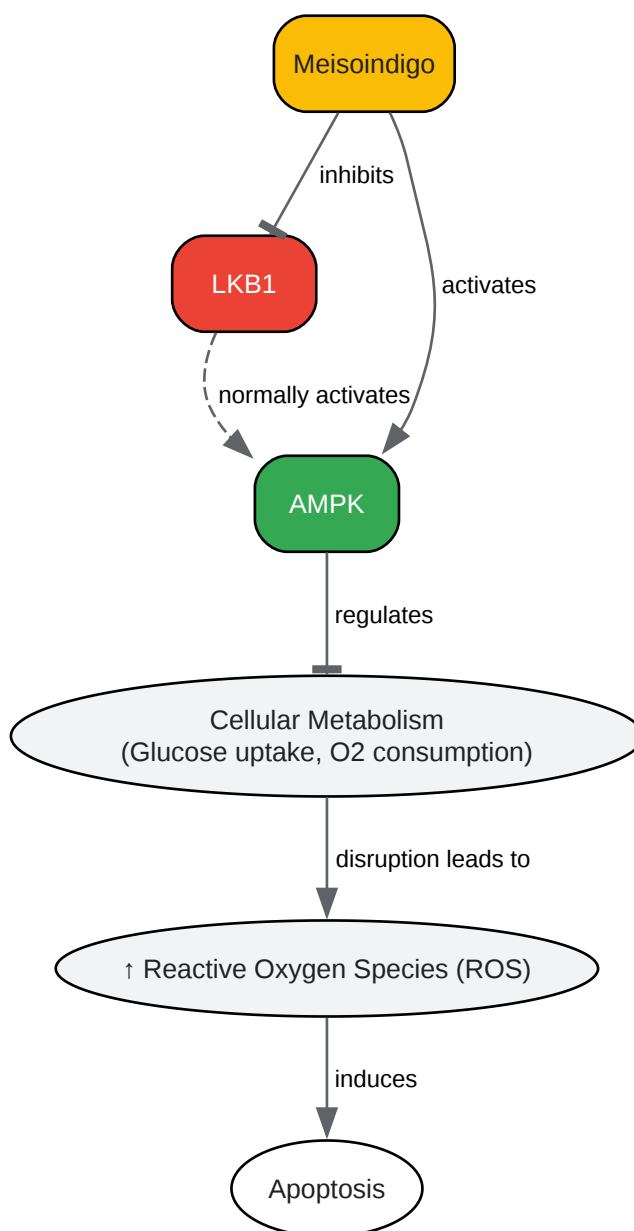
Induction of Apoptosis

Meisoindigo has been shown to induce apoptosis in various leukemia cell lines. This programmed cell death is mediated through the activation of the caspase cascade, including caspase-3, -8, and -9.[\[12\]](#) Furthermore, **meisoindigo** can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.

Molecular Glue-Mediated Degradation of PKMYT1

A significant recent discovery has identified **meisoindigo** as a "molecular glue." [13] It facilitates the interaction between the E3 ubiquitin ligase TRIM25 and the protein kinase PKMYT1 (protein kinase, membrane-associated tyrosine/threonine 1). [13] This induced proximity leads to the K48-linked polyubiquitination and subsequent proteasomal degradation of PKMYT1. [13] PKMYT1 is a negative regulator of the cell cycle, and its degradation leads to G2/M phase arrest and apoptosis in CML cells. [13]





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